REACTION_CXSMILES
|
[C:1]1([NH:7][C:8]2[CH:16]=[CH:15][C:11]([C:12]([OH:14])=[O:13])=[CH:10][CH:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Cl.[CH3:18]O>>[C:1]1([NH:7][C:8]2[CH:16]=[CH:15][C:11]([C:12]([O:14][CH3:18])=[O:13])=[CH:10][CH:9]=2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:1.2|
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Name
|
|
Quantity
|
1.59 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)NC1=CC=C(C(=O)O)C=C1
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Name
|
|
Quantity
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30 mL
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Type
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reactant
|
Smiles
|
Cl.CO
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed overnight
|
Duration
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8 (± 8) h
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Type
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TEMPERATURE
|
Details
|
under heating
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Type
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CONCENTRATION
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Details
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After the reaction mixture was concentrated under reduced pressure
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Type
|
DISSOLUTION
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Details
|
the residue was dissolved in ethyl acetate
|
Type
|
WASH
|
Details
|
washed with a sodium hydrogencarbonate aqueous solution and brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
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Type
|
DISTILLATION
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Details
|
The solvent was distilled off
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel column chromatography (n-hexane:ethyl acetate=5:1 (v/v))
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)NC1=CC=C(C(=O)OC)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 7.3 mmol | |
AMOUNT: MASS | 1.66 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |